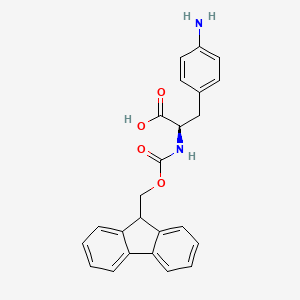

Fmoc-4-amino-D-phenylalanine

Vue d'ensemble

Description

Fmoc-4-amino-D-phenylalanine: is an organic compound that belongs to the class of Fmoc-protected amino acids. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used as a protecting group in peptide synthesis. This compound is particularly significant in the field of solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-amino-D-phenylalanine typically involves the protection of the amino group of 4-amino-D-phenylalanine with the Fmoc group. This can be achieved by reacting 4-amino-D-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Peptide Bond Formation

Fmoc-4-amino-D-phenylalanine participates in standard solid-phase peptide synthesis (SPPS) via carbodiimide-mediated couplings:

pythonFmoc-4-amino-D-Phe-OH + HBTU/HOBt/DIPEA → Activated intermediate Activated intermediate + Peptide-resin → Peptide elongation

Key Reagents & Conditions ( ):

-

Coupling agents : HBTU, HATU, or HOBt with DIPEA in DMF/NMP.

-

Reaction time : 1–3 hours at room temperature.

-

Coupling efficiency : >95% yield for standard sequences.

Notable Applications :

-

Incorporation into antimicrobial peptides to enhance bacterial membrane interaction.

-

Synthesis of D-amino acid-containing peptides for protease resistance .

a) Fmoc Group Removal

The Fmoc group is cleaved under basic conditions:

python20% piperidine in DMF → Fmoc cleavage (5–15 min, RT)

Side Reactions :

b) Boc Group Removal (If Present)

For derivatives with Boc-protected amines (e.g., Fmoc-4-(Boc-aminomethyl)-D-Phe-OH):

pythonTFA/scavengers (e.g., EDT, water) → Boc cleavage (1–2 hours, 0°C)

Scavengers : Triisopropylsilane (TIS) or ethanedithiol (EDT) to prevent cation-induced side reactions .

Side Chain Modifications

The para-amino group enables diverse post-synthetic modifications:

Example : Biotinylated derivatives are used to study peptide-receptor interactions in neurological pathways .

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to structural analogs:

Unique Advantages :

-

The para-amino group allows site-specific labeling without disrupting peptide backbone integrity .

-

Enhanced solubility in polar solvents (e.g., DMSO, DMF) compared to hydrophobic analogs .

Side Reactions and Mitigation Strategies

-

Oxidation of Amino Group :

-

Intramolecular Cyclization :

Applications De Recherche Scientifique

Peptide Synthesis

Key Role in Solid-Phase Synthesis

Fmoc-4-amino-D-phenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain attached to a solid support. The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a protective group that can be easily removed under mild basic conditions, facilitating the synthesis of complex peptides with high purity and yield .

Case Study: Custom Peptide Libraries

Research has demonstrated the utility of Fmoc-D-Phe in creating custom peptide libraries. These libraries are essential for screening potential drug candidates and understanding protein interactions. For instance, studies have shown that libraries constructed using Fmoc-protected amino acids can lead to the discovery of novel peptides with therapeutic applications .

Drug Development

Peptide-Based Therapeutics

this compound plays a crucial role in developing peptide-based drugs targeting specific diseases. Its ability to form stable structures enhances the efficacy of therapeutic agents. For example, modifications incorporating this compound have been explored for developing drugs aimed at treating neurodegenerative diseases .

Research Findings

Recent studies have highlighted its effectiveness in enhancing the pharmacological properties of peptides used in clinical settings. The incorporation of Fmoc-D-Phe into peptide sequences has been linked to improved stability and bioavailability, critical factors for successful drug development .

Bioconjugation

Enhancing Drug Delivery Systems

In bioconjugation processes, this compound is employed to attach biomolecules to surfaces or other molecules. This application is particularly valuable in improving the delivery mechanisms of drugs or imaging agents. The compound's reactive amine group facilitates conjugation with various biomolecules, enhancing therapeutic efficacy .

Case Study: Targeted Drug Delivery

Research has shown that bioconjugates formed with Fmoc-D-Phe exhibit enhanced targeting capabilities for specific cells or tissues. This specificity is vital for minimizing side effects and maximizing therapeutic outcomes in treatments such as cancer therapy .

Research in Neuroscience

Studying Neuropeptides

The unique properties of this compound make it valuable for studying neuropeptides and their roles in neurological disorders. Researchers utilize this compound to investigate the structure-function relationships of neuropeptides, contributing to advancements in understanding conditions like Alzheimer’s disease and depression .

Case Study: Neurotransmitter Interaction Studies

Studies involving Fmoc-D-Phe have demonstrated its potential in elucidating neurotransmitter interactions within synaptic environments. This research is crucial for developing new therapeutic strategies targeting synaptic dysfunctions associated with various neurological disorders .

Protein Engineering

Designing Modified Proteins

this compound aids in designing proteins with enhanced stability and activity, which are essential for various biotechnological applications. By incorporating this compound into protein scaffolds, researchers can create more robust enzymes or therapeutic proteins that withstand harsh conditions .

Research Findings on Stability Enhancement

Experimental data indicate that proteins engineered with Fmoc-D-Phe exhibit improved thermal stability and resistance to proteolytic degradation compared to their unmodified counterparts. This enhancement is particularly beneficial for industrial applications where enzyme stability is critical .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Peptide Synthesis | Building block for SPPS; facilitates complex peptide assembly | Custom peptide libraries lead to novel therapeutic candidates |

| Drug Development | Enhances pharmacological properties of peptide drugs | Improved stability and bioavailability for neurodegenerative drugs |

| Bioconjugation | Attaches biomolecules to enhance drug delivery | Targeted drug delivery systems show increased efficacy |

| Neuroscience Research | Investigates neuropeptide functions related to neurological disorders | Insights into neurotransmitter interactions |

| Protein Engineering | Designs proteins with enhanced stability and activity | Enhanced thermal stability observed in engineered proteins |

Mécanisme D'action

The mechanism of action of Fmoc-4-amino-D-phenylalanine involves its ability to form stable peptide bonds during SPPS. The Fmoc group protects the amino group, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed using a base such as piperidine, allowing the free amino group to participate in further reactions .

Comparaison Avec Des Composés Similaires

Fmoc-phenylalanine: Similar to Fmoc-4-amino-D-phenylalanine but lacks the amino group on the phenyl ring.

Fmoc-4-cyano-D-phenylalanine: Contains a cyano group instead of an amino group on the phenyl ring.

Uniqueness: this compound is unique due to the presence of the amino group on the phenyl ring, which allows for additional functionalization and modification. This makes it a versatile building block in peptide synthesis and other applications .

Activité Biologique

Fmoc-4-amino-D-phenylalanine (Fmoc-D-Phe) is a derivative of phenylalanine that has garnered attention for its diverse biological activities, particularly in peptide synthesis, drug development, and antimicrobial applications. This article delves into the biological activities associated with Fmoc-D-Phe, supported by research findings, case studies, and relevant data tables.

Fmoc-D-Phe is characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group, which enhances its solubility and stability during chemical reactions. The compound's structure facilitates its role as a building block in peptide synthesis, enabling the formation of complex peptides with specific functionalities.

Applications in Peptide Synthesis

Peptide Synthesis : Fmoc-D-Phe is widely utilized in solid-phase peptide synthesis (SPPS), where it serves as a key amino acid for constructing peptides. Its unique properties allow for efficient coupling reactions and improved yields in peptide formation. Researchers have noted that the incorporation of Fmoc-D-Phe can enhance the stability and bioactivity of synthesized peptides, making it invaluable in drug development .

Drug Development

Therapeutic Potential : Fmoc-D-Phe plays a significant role in developing peptide-based therapeutics. Its structural characteristics enable it to target specific diseases effectively, enhancing drug efficacy. Studies have shown that peptides incorporating Fmoc-D-Phe exhibit improved interactions with biological targets, leading to enhanced therapeutic outcomes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Fmoc-D-Phe, particularly against Gram-positive bacteria. The mechanism of action involves disrupting bacterial membranes and inhibiting biofilm formation. Research indicates that at low concentrations, Fmoc-D-Phe can enter bacterial cells and reduce glutathione levels, while at higher concentrations, it induces oxidative stress that leads to cell death .

Comparative Antimicrobial Activity Table

| Concentration | Activity Against Gram-Positive Bacteria | Mechanism of Action |

|---|---|---|

| Low | Inhibition of growth | Reduces glutathione levels |

| High | Bacterial cell death | Induces oxidative stress and membrane disruption |

Case Studies

- Study on Antimicrobial Efficacy : A study investigated the antibacterial activity of Fmoc-D-Phe against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant growth inhibition at both hydrogel and solution phases, demonstrating its potential as an antimicrobial agent in clinical settings .

- Peptide Therapeutics Development : In another study focusing on peptide therapeutics, Fmoc-D-Phe was incorporated into a novel peptide designed to target cancer cells. The resulting peptide exhibited enhanced binding affinity and specificity towards cancer biomarkers, indicating the compound's utility in targeted cancer therapies .

Research Findings

Research has consistently demonstrated that Fmoc-D-Phe enhances the stability and activity of peptides in various biological applications. Its ability to form stable hydrogels has been explored for drug delivery systems, where it can encapsulate therapeutic agents and release them in a controlled manner . Additionally, studies on self-assembly properties reveal that Fmoc-D-Phe can form nanostructures that are beneficial for biomedical applications .

Propriétés

IUPAC Name |

(2R)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALNSJHHRPSUDO-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654387 | |

| Record name | 4-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324017-21-2 | |

| Record name | 4-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-4-Amino-D-phenylalanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3FNL8HJU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.